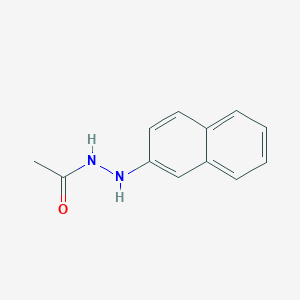
N'-(Naphthalen-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(Naphthalen-2-yl)acetohydrazide” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is a white solid powder and is used as a synthetic intermediate in organic synthesis .
Synthesis Analysis
“N’-(Naphthalen-2-yl)acetohydrazide” can be synthesized through an acylhydrazide reaction, typically involving acetylnaphthalene and hydrazine .Molecular Structure Analysis
The molecular structure of “N’-(Naphthalen-2-yl)acetohydrazide” is planar . The InChI code for this compound is 1S/C12H12N2O/c13-14-12(15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,13H2,(H,14,15) and the InChI key is DDSJXLAYUZQBAU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“N’-(Naphthalen-2-yl)acetohydrazide” is a white solid powder . It has a melting point of 167-168°C . .Scientific Research Applications
Anticancer Activity
N'-(Naphthalen-2-yl)acetohydrazide derivatives have been synthesized and evaluated for their potential anticancer properties. For example, a study involved synthesizing derivatives such as 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide and testing them for in vitro anticancer activity. One of these compounds showed significant activity against a breast cancer cell line, while others exhibited moderate activity (Salahuddin et al., 2014).
Anti-HIV Properties
Research on novel N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio] acetohydrazides demonstrated their evaluation as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for in vitro HIV-1 and HIV-2 activity. Some of these compounds showed promising activity against HIV-1 replication (Zhan et al., 2010).
Anti-Parkinson’s Screening
Compounds derived from 2-(naphthalen-1-yl)acetohydrazide were synthesized and screened for anti-Parkinson's activity. These derivatives, particularly those involving 4-thiazolidinone, showed significant free radical scavenging activity and potential anti-Parkinson's effects in a rat model (Gomathy et al., 2012).
Applications in Naphthalene Diimides (NDIs)
Naphthalene diimides, which include derivatives of this compound, have seen applications in supramolecular chemistry, sensors, and medicinal applications such as DNA intercalation. These compounds are also being explored in the field of artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Vibrational and Structural Analysis
Detailed studies have been conducted on the vibrational and structural properties of compounds like N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide, using techniques such as DFT-B3LYP/6-311G calculations. This research provides insight into the molecular structure and properties, including hydrogen bonding interactions (Srivastava et al., 2014).
Anti-inflammatory and Anti-hyperalgesic Properties
Novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, including those related to this compound, have been synthesized and shown to have anti-inflammatory and antinociceptive properties, comparable to standard drugs in animal models (Lacerda et al., 2012).
Corrosion Inhibition
Research on Naphthalen-2-yl Naphthalene-2-Carboxammide has indicated its potential as a corrosion inhibitor on carbon steel in acidic conditions. This application demonstrates the material's ability to form protective film layers, significantly enhancing corrosion resistance (Kannan et al., 2018).
Safety and Hazards
The safety information for “N’-(Naphthalen-2-yl)acetohydrazide” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N'-naphthalen-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)13-14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUIFVCVGRVEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
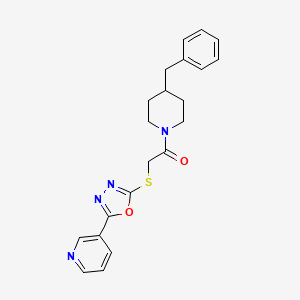



![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2555524.png)
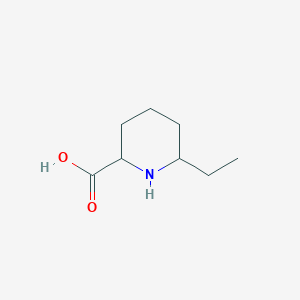
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2555527.png)
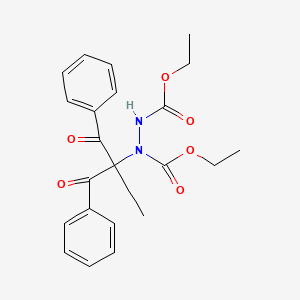
![methyl [3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2555530.png)
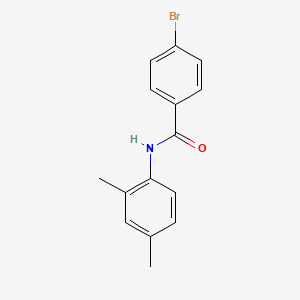
![2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2555532.png)
![1-Pyrrolidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2555534.png)
